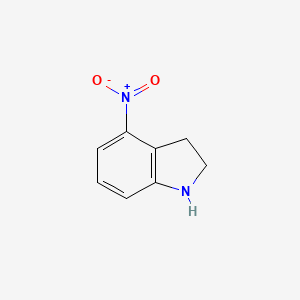

4-Nitroindoline

Description

Properties

IUPAC Name |

4-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-10(12)8-3-1-2-7-6(8)4-5-9-7/h1-3,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQFDUKXUFJCAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80530890 | |

| Record name | 4-Nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84807-26-1 | |

| Record name | 4-Nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitroindoline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological significance of 4-Nitroindoline. The information is curated for professionals in the fields of chemical research and drug development, with a focus on delivering precise, quantitative data and detailed experimental methodologies.

Core Chemical Properties

This compound, a heterocyclic aromatic compound, is a valuable intermediate in organic synthesis. Its chemical and physical properties are summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂ | [1][2] |

| Molecular Weight | 162.15 g/mol | [1] |

| Melting Point | 205-207 °C | [2][3] |

| Boiling Point | 288.82 °C (rough estimate) | [2] |

| Appearance | Yellow powder | [2] |

| Solubility | Soluble in Acetone, Dichloromethane, Ethyl Acetate, Methanol | [2] |

| pKa | 14.76 ± 0.30 (Predicted) | [2] |

| Vapor Pressure | 3.98E-05 mmHg at 25°C | [2] |

| Refractive Index | 1.5770 (estimate) | [2] |

| Density | 1.3264 (rough estimate) | [2] |

Chemical Structure and Identifiers

The structural details of this compound are fundamental to understanding its reactivity and interactions.

| Identifier | Value | Source |

| IUPAC Name | 4-nitro-1H-indole | [1] |

| SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])NC=C2 | [4] |

| InChI | InChI=1S/C8H6N2O2/c11-10(12)8-3-1-2-7-6(8)4-5-9-7/h1-5,9H | [1][4] |

| InChIKey | LAVZKLJDKGRZJG-UHFFFAOYSA-N | [4] |

| CAS Number | 4769-97-5 | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of 4-nitroindole is detailed in the following protocol.[5]

Materials:

-

2-methyl-3-nitrobenzene

-

Triethyl orthoformate

-

Oxalic acid

-

Ethanolic solution of potassium ethylate

-

Ice water

-

Reaction flask with reflux condenser

Procedure:

-

To a reaction flask, add 76g of 2-methyl-3-nitrobenzene, 115g of triethyl orthoformate, and 70g of oxalic acid.[5]

-

Heat the mixture to reflux and maintain the reaction for 4 hours.[5]

-

After the reflux period, cool the reaction mixture to 10 °C.[5]

-

Slowly add 80g of an ethanolic solution of potassium ethylate (containing 51g of potassium ethylate) to the cooled mixture.[5]

-

Continue the reaction at room temperature for an additional 4 hours.[5]

-

Pour the reaction solution into ice water, which will cause a large amount of solid to precipitate.[5]

-

Collect the solid product by suction filtration. The resulting solid is this compound.[5]

This method reports a yield of 81.4%.[5]

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Data | Source |

| ¹H NMR | 400 MHz in DMSO-d6 | [4] |

| IR Spectrum | The absorption spectrum of 4-nitroindole extends into the visible range.[6] | |

| UV/Vis Absorption | Most isomers exhibit one broadly absorbing peak in the near-UV (300–400 nm) range. The absorption spectrum for 4-nitroindole extends furthest into the visible range.[6] | |

| Mass Spectrometry | The parent ion (m/z 162) is present in both SOA and the standard.[6] |

Biological Activity and Applications

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity.

A novel series of 4-nitroindole sulfonamides were synthesized and evaluated for their binding to serotonin receptors.[7] Most of these compounds exhibited IC₅₀ values of less than 1μM for the 5-HT₂A and 5-HT₂C receptors, with high selectivity for the 5-HT₂C receptor.[7] This suggests that the 4-nitroindole scaffold is a promising starting point for the development of novel therapeutics targeting the serotonergic system.

Furthermore, this compound is a versatile intermediate used in the synthesis of a variety of compounds, including other indole derivatives, nucleosides, and various receptor antagonists and inhibitors.[8]

Caption: A diagram showing the potential interaction of this compound derivatives with serotonin receptors.

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[9] It may cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life with long-lasting effects.[9]

Precautionary Measures:

-

Handling: Work under a hood and avoid inhaling the substance or mixture.

-

Personal Protective Equipment: Wear protective gloves, protective clothing, and eye/face protection.[10]

-

Hygiene: Immediately change contaminated clothing. Apply preventive skin protection. Wash hands and face after working with the substance.

-

Storage: Store in a tightly closed, dry, and well-ventilated place. Keep locked up or in an area accessible only to qualified or authorized persons. It is also noted to be moisture sensitive.

-

First Aid:

-

Inhalation: Move the person to fresh air. Call a physician immediately.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

-

Eye Contact: Rinse opened eye for several minutes under running water and consult a doctor.[9]

-

Ingestion: Rinse mouth. Do not induce vomiting; call for medical help immediately.[9]

-

References

- 1. 4-Nitro-1H-indole | C8H6N2O2 | CID 145766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 4-Nitroindole | 4769-97-5 [chemicalbook.com]

- 4. 4-Nitroindole(4769-97-5) 1H NMR spectrum [chemicalbook.com]

- 5. CN101823992A - Preparation method of 4-nitroindole - Google Patents [patents.google.com]

- 6. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. goldbio.com [goldbio.com]

- 9. bg.cpachem.com [bg.cpachem.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-Nitroindoline from o-Nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the preparation of 4-nitroindoline, a valuable building block in medicinal chemistry and drug development, starting from the readily available bulk chemical, o-nitrotoluene. This document details the necessary multi-step synthesis, including experimental protocols, quantitative data, and visualizations of the reaction pathways to facilitate a thorough understanding of the process.

Synthetic Strategy Overview

The synthesis of this compound from o-nitrotoluene is a multi-step process that can be conceptually divided into two main stages: the construction of the 4-nitroindole core, followed by the selective reduction of the indole double bond to yield the target this compound.

Stage 1: Synthesis of 4-Nitroindole

A feasible route to 4-nitroindole from o-nitrotoluene involves the initial transformation of o-nitrotoluene into a more suitable precursor, 2-methyl-3-nitroaniline. This intermediate then undergoes cyclization to form the indole ring system. The key steps in this stage are:

-

Reduction of o-nitrotoluene to o-toluidine.

-

Protection of the amino group of o-toluidine via acetylation.

-

Regioselective nitration of N-acetyl-o-toluidine to introduce a nitro group at the desired position.

-

Deprotection to yield 2-methyl-3-nitroaniline.

-

Indole ring formation to afford 4-nitroindole.

Stage 2: Selective Reduction to this compound

The final step involves the selective reduction of the C2-C3 double bond of the pyrrole ring in 4-nitroindole without affecting the nitro group. This requires a carefully chosen reducing agent and reaction conditions to achieve the desired chemoselectivity.

The overall synthetic workflow is depicted below:

Detailed Experimental Protocols and Data

This section provides detailed experimental procedures for each key transformation in the synthesis of this compound. The quantitative data for each step are summarized in tables for easy reference and comparison.

Stage 1: Synthesis of 4-Nitroindole

The reduction of the nitro group of o-nitrotoluene to an amine can be effectively achieved using tin and hydrochloric acid.

| Parameter | Value | Reference |

| Reactants | o-Nitrotoluene, Granulated Tin, Concentrated HCl | [1] |

| Solvent | Not specified (reaction in aqueous HCl) | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | 1 hour | [1] |

| Work-up | Basification with NaOH, Steam Distillation | [1] |

| Yield | Not specified |

Experimental Protocol:

-

In a 500 mL round-bottom flask equipped with a reflux condenser, add 49 g of granulated tin and 26 mL of o-nitrotoluene.

-

Slowly add 134 mL of concentrated hydrochloric acid to the mixture.

-

Heat the mixture to reflux and maintain for 1 hour, or until the characteristic almond-like smell of o-nitrotoluene is no longer present.

-

Cool the reaction mixture and cautiously make it strongly basic by adding a concentrated solution of sodium hydroxide (e.g., 90 g in 150 mL of water).

-

Subject the resulting mixture to steam distillation to isolate the o-toluidine.

The amino group of o-toluidine is protected by acetylation with acetic anhydride to direct the subsequent nitration.[2]

| Parameter | Value | Reference |

| Reactants | o-Toluidine, Acetic Anhydride, Concentrated HCl, Sodium Acetate | [2] |

| Solvent | Water | [2] |

| Temperature | Room temperature, then cooling in an ice bath | [2] |

| Reaction Time | Not specified | |

| Work-up | Vacuum filtration, Recrystallization from 95% ethanol | [2] |

| Yield | Not specified |

Experimental Protocol:

-

In a suitable flask, dissolve 10.7 g (0.1 mol) of o-toluidine in 300 mL of water containing 9 mL of concentrated hydrochloric acid.

-

To this solution, add 12.3 g (0.12 mol) of acetic anhydride, followed immediately by a solution of 16.4 g (0.12 mol) of sodium acetate trihydrate in 50 mL of water.

-

Stir the mixture vigorously. The N-acetyl-o-toluidine will precipitate as a white solid.

-

Cool the mixture in an ice bath to complete the precipitation.

-

Collect the solid by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from 95% ethanol.

The protected intermediate is then nitrated to introduce the nitro group at the 3-position.[3]

| Parameter | Value | Reference |

| Reactants | N-Acetyl-o-toluidine, Fuming Nitric Acid, Acetic Anhydride | [3] |

| Solvent | Acetic Anhydride | [3] |

| Temperature | 10-12 °C | [3] |

| Reaction Time | Not specified | |

| Work-up | Pouring onto ice, Filtration | [3] |

| Yield | 49-55% (after hydrolysis) | [3] |

Experimental Protocol:

-

In a three-necked flask fitted with a stirrer and a thermometer, dissolve 14.9 g (0.1 mol) of N-acetyl-o-toluidine in 65 mL of acetic anhydride.

-

Cool the solution to 10-12 °C in an ice-salt bath.

-

Slowly add a mixture of 12.6 mL of fuming nitric acid and a small amount of acetic anhydride dropwise, maintaining the temperature between 10-12 °C.

-

After the addition is complete, stir the mixture for a short period while allowing it to warm to room temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

The acetyl protecting group is removed by acid hydrolysis to yield 2-methyl-3-nitroaniline.[3]

| Parameter | Value | Reference |

| Reactants | 2-Acetylamino-3-nitrotoluene, Concentrated HCl | [3] |

| Solvent | Water (for steam distillation) | [3] |

| Temperature | Boiling | [3] |

| Reaction Time | Not specified | |

| Work-up | Steam distillation | [3] |

| Yield | 49-55% (from N-acetyl-o-toluidine) | [3] |

Experimental Protocol:

-

Place the moist crude 2-acetylamino-3-nitrotoluene from the previous step into a steam distillation apparatus.

-

Add 300 mL of concentrated hydrochloric acid and heat the mixture to boiling to effect hydrolysis.

-

Introduce steam and continue the distillation until the product, 2-amino-3-nitrotoluene, has completely distilled over as bright orange needles upon cooling of the distillate.

-

Collect the solid product by filtration and dry.

The synthesis of 4-nitroindole from 2-methyl-3-nitroaniline can be achieved through a modified Leimgruber-Batcho approach, which involves the formation of an enamine followed by reductive cyclization. A related procedure for a substituted indole provides a basis for this transformation.[1]

| Parameter | Value | Reference |

| Reactants | 2-Methyl-3-nitroaniline, Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine | [1] |

| Solvent | Dimethylformamide (DMF) | [1] |

| Temperature | 110 °C | [1] |

| Reaction Time | 2 hours | [1] |

| Work-up | Extraction with ether, followed by reductive cyclization | [1] |

| Yield | Not specified for 4-nitroindole specifically |

Experimental Protocol (Enamine Formation):

-

In a flask, combine 2-methyl-3-nitroaniline (1 equivalent), dimethylformamide dimethyl acetal (2.2 equivalents), and pyrrolidine (1.1 equivalents) in DMF.

-

Heat the mixture at 110 °C for 2 hours under a nitrogen atmosphere.

-

After cooling, dilute the reaction with diethyl ether and wash with water.

-

Dry the organic layer and evaporate the solvent to obtain the crude enamine intermediate.

Reductive Cyclization Protocol:

-

Dissolve the crude enamine in a mixture of acetic acid and ethanol.

-

Add iron powder and heat the suspension at 100 °C for 3 hours.[1]

-

Cool the reaction, filter off the iron, and work up the filtrate to isolate 4-nitroindole.

Stage 2: Selective Reduction of 4-Nitroindole to this compound

The selective reduction of the indole double bond in the presence of the nitro group is a critical step. Sodium cyanoborohydride in an acidic medium is a suitable reagent for this transformation.

| Parameter | Value | Reference |

| Reactants | 4-Nitroindole, Sodium Cyanoborohydride (NaBH3CN) | [4] |

| Solvent | Acetic Acid | [4] |

| Temperature | Room temperature | [4] |

| Reaction Time | Not specified | |

| Work-up | Not specified | |

| Yield | Not specified |

Experimental Protocol:

-

Dissolve 4-nitroindole in glacial acetic acid.

-

At room temperature, add sodium cyanoborohydride portion-wise to the stirred solution. The reaction is typically carried out at a pH of around 4-5 to favor the reduction of the iminium ion intermediate.[4]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction with water and neutralize the acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to obtain crude this compound.

-

Purify the product by column chromatography if necessary.

Signaling Pathways and Logical Relationships

The mechanism of the key indole formation and reduction steps are illustrated below using Graphviz.

Conclusion

The synthesis of this compound from o-nitrotoluene is a challenging but feasible multi-step process. This guide outlines a logical and experimentally supported pathway involving the initial preparation of 2-methyl-3-nitroaniline, followed by indole ring formation and a final selective reduction. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the preparation of this important heterocyclic building block. Careful optimization of each step will be crucial for achieving high overall yields and purity of the final product.

References

Spectroscopic Data of 4-Nitroindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Nitroindoline, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this document presents predicted values for its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are derived from the known spectroscopic data of the parent compound, indoline, and various nitro-substituted aromatic amines. This guide also details generalized experimental protocols for acquiring such spectroscopic data, offering a foundational resource for researchers working with this and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations based on the analysis of structurally related compounds and should be confirmed by experimental data.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts for this compound are presented in Table 1. The electron-withdrawing nitro group at the 4-position is expected to significantly deshield the aromatic protons, particularly H-5, and to a lesser extent, H-7. The aliphatic protons on the pyrrolidine ring are also influenced, albeit to a smaller degree.

Table 1. Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, at 400 MHz).

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (NH) | ~4.0 - 5.0 | Broad Singlet | - |

| H-2 | ~3.6 | Triplet | ~8.5 |

| H-3 | ~3.1 | Triplet | ~8.5 |

| H-5 | ~7.8 | Doublet | ~8.0 |

| H-6 | ~6.8 | Triplet | ~8.0 |

| H-7 | ~7.2 | Doublet | ~8.0 |

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are summarized in Table 2. The nitro group's strong electron-withdrawing nature will cause a significant downfield shift for C-4 and influence the chemical shifts of the other aromatic carbons.

Table 2. Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, at 100 MHz).

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~47 |

| C-3 | ~29 |

| C-3a | ~130 |

| C-4 | ~145 |

| C-5 | ~118 |

| C-6 | ~115 |

| C-7 | ~128 |

| C-7a | ~152 |

Predicted Infrared (IR) Spectroscopy Data

The predicted characteristic infrared absorption frequencies for this compound are listed in Table 3. The spectrum is expected to be dominated by strong absorptions from the N-O stretching of the nitro group and the N-H stretching of the amine.

Table 3. Predicted Characteristic IR Absorption Bands for this compound.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium |

| N-O Asymmetric Stretch (nitro) | 1500 - 1550 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| N-O Symmetric Stretch (nitro) | 1330 - 1370 | Strong |

| C-N Stretch (amine) | 1250 - 1350 | Medium |

Predicted Mass Spectrometry (MS) Data

The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound under electron ionization (EI) are presented in Table 4. The fragmentation pattern is expected to involve the loss of the nitro group and fragmentation of the indoline ring.

Table 4. Predicted Mass Spectrometry Fragmentation Data for this compound.

| m/z | Predicted Fragment | Notes |

| 164 | [M]⁺ | Molecular Ion |

| 118 | [M - NO₂]⁺ | Loss of the nitro group |

| 91 | [C₇H₇]⁺ | Tropylium ion, common in aromatic compounds |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Use a spectral width of approximately 12-16 ppm.

-

Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A higher number of scans will be required compared to ¹H NMR (typically several hundred to thousands) due to the lower natural abundance of ¹³C.

-

Use a spectral width of approximately 200-220 ppm.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Introduce the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the characterization of this compound. While the provided data is based on sound chemical principles and comparison with analogous structures, it is imperative for researchers to obtain experimental data to validate these predictions. The methodologies outlined herein offer a robust starting point for such empirical investigations, facilitating further research and development involving this and related nitro-substituted heterocyclic compounds.

Solubility of 4-Nitroindoline: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the solubility of 4-Nitroindoline in common organic solvents, addressing a critical need for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines qualitative solubility information and presents a detailed experimental protocol for its precise determination. Furthermore, quantitative solubility data for the structurally analogous compound, 4-nitroaniline, is provided as a valuable reference.

Understanding the Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and therapeutic efficacy. This compound, a heterocyclic amine, is a key building block in the synthesis of various pharmacologically active molecules. A thorough understanding of its solubility in different organic solvents is essential for optimizing reaction conditions, purification processes, and formulation development.

Qualitative Solubility:

Published data indicates that this compound is soluble in several common organic solvents, including:

-

Acetone

-

Dichloromethane

-

Ethyl Acetate

-

Methanol

Quantitative Solubility of the Analogous Compound: 4-Nitroaniline

In the absence of specific data for this compound, the solubility of 4-nitroaniline, a structurally similar compound, can offer valuable insights. The following table summarizes the quantitative solubility of 4-nitroaniline in various organic solvents. It is important to note that while this data provides a useful reference, the actual solubility of this compound may differ due to structural variations.

| Solvent | Solubility ( g/100 mL) |

| Methanol | Soluble[1] |

| Ethanol | 4[1] |

| Acetone | Soluble[1] |

| Diethyl Ether | 3.33[1] |

| Benzene | 1.98[2] |

| Chloroform | 2.31[2] |

| Toluene | 1.31[2] |

Note: "Soluble" indicates that the source did not provide a specific numerical value but stated its solubility.

Experimental Protocol for Determining Thermodynamic Solubility

The recommended method for determining the thermodynamic (equilibrium) solubility of a compound is the isothermal shake-flask method.[3][4][5][6] This technique involves creating a saturated solution of the compound and then quantifying its concentration.

3.1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, THF, acetonitrile)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[3][4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.[3]

-

Quantification: Dilute the filtered, saturated solution with the respective solvent to a concentration within the linear range of the analytical method. Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

Analytical Methodologies for Quantification

4.1. High-Performance Liquid Chromatography (HPLC):

HPLC is a precise and widely used method for the quantification of nitroaromatic compounds.[7][8][9]

-

Column: A C18 reversed-phase column is typically suitable.[8]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water is commonly used.[7]

-

Detection: UV detection at a wavelength where this compound exhibits maximum absorbance (e.g., 254 nm) is appropriate.[7]

-

Quantification: A calibration curve is generated by plotting the peak area of known concentrations of this compound against their respective concentrations. The concentration of the unknown sample is then determined from this curve.

4.2. UV-Vis Spectrophotometry:

For a more rapid analysis, UV-Vis spectrophotometry can be employed.[10][11][12]

-

Wavelength Scan: First, determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Sample Analysis: Measure the absorbance of the diluted saturated solution and determine its concentration using the calibration curve.

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key experimental workflows for determining the solubility of this compound.

Caption: Shake-Flask Solubility Determination Workflow.

Caption: Analytical Quantification Workflow.

References

- 1. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-nitroaniline [stenutz.eu]

- 3. enamine.net [enamine.net]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]

- 8. epa.gov [epa.gov]

- 9. epa.gov [epa.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to 4-Nitroindoline: Synthesis, Characterization, and Biological Context

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct scientific literature on the specific discovery, detailed history, and biological activity of 4-nitroindoline is notably scarce. The compound is frequently conflated with the more extensively researched 4-nitroindole. This guide provides the available information on this compound and supplements it with data from closely related compounds to offer a comprehensive technical context. All information not directly pertaining to this compound is explicitly identified.

Introduction and Historical Context

The indoline scaffold is a core structural motif in numerous natural products and synthetic compounds with significant medicinal value. Its derivatives are integral to the development of drugs for a range of diseases, including cancer and cardiovascular conditions, and they often serve as antibacterial and anti-inflammatory agents. The introduction of a nitro group onto this scaffold, as in this compound, is of particular interest in medicinal chemistry. The nitro group is a versatile functional group that can be a pharmacophore itself or a precursor for other functionalities, such as an amino group, through reduction.

Synthesis of this compound and Related Compounds

The synthesis of this compound can be approached through various methods. Below are detailed protocols for a modern synthesis of this compound and a historical method for the synthesis of the related 4-nitroindole, which likely proceeds through an indoline intermediate.

A modern synthesis of this compound is described in Chinese patent CN101823992A. This method starts from 2-methyl-3-nitrobenzene and proceeds to form the indoline ring.

Experimental Protocol:

-

Reaction Setup: In a reaction flask, add 2-methyl-3-nitrobenzene (76g), triethyl orthoformate (115g), and oxalic acid (70g).

-

Heating and Reflux: Heat the mixture to reflux and maintain for 4 hours.

-

Cooling and Base Addition: Cool the reaction mixture to 10°C. Slowly add an ethanolic solution of potassium ethylate (80g of solution containing 51g of potassium ethylate).

-

Reaction Continuation: Continue the reaction at room temperature for an additional 4 hours.

-

Precipitation: Pour the reaction solution into ice water to precipitate the solid product.

-

Isolation: Collect the solid by suction filtration. The resulting solid is this compound (66g, 81.4% yield).[1]

Logical Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

The synthesis of nitroindoles was described by Parmerter, Cook, and Dixon in 1958. This method involves a Fischer indole synthesis followed by hydrolysis and decarboxylation. The cyclization step is believed to proceed via an indoline-like intermediate which then aromatizes. A common modern practice is to synthesize the indoline, nitrate it, and then dehydrogenate it to the indole. The dehydrogenation of indoline to indole is a known process, for example, catalyzed by cytochrome P450 enzymes.

Experimental Protocol (Hypothetical for this compound to 4-Nitroindole):

-

Reaction Setup: Dissolve this compound in a suitable solvent such as quinoline.

-

Addition of Dehydrogenating Agent: Add a dehydrogenating agent, for example, palladium on carbon (Pd/C) or copper oxide.

-

Heating: Reflux the mixture for a period of 2-4 hours.

-

Workup: After cooling, the mixture would be diluted with a solvent like ethanol, and the catalyst would be removed by filtration.

-

Purification: The crude product would be purified by recrystallization from a suitable solvent system (e.g., dilute ethanol) to yield 4-nitroindole.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 4-Nitroindole and 4-Nitroaniline

| Property | 4-Nitroindole | 4-Nitroaniline |

| CAS Number | 4769-97-5[2][3] | 100-01-6[1][4] |

| Molecular Formula | C₈H₆N₂O₂ | C₆H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol | 138.12 g/mol [1][4] |

| Melting Point | 205-207 °C[2] | 146-149 °C[1] |

| Appearance | Yellow Granular Powder | Yellow Crystalline Powder |

Table 2: Spectroscopic Data for 4-Nitroindole and 4-Nitroaniline

| Spectroscopic Data | 4-Nitroindole | 4-Nitroaniline |

| ¹H NMR (DMSO-d₆, ppm) | 12.0 (s, 1H, NH), 8.08 (d, 1H), 7.93 (d, 1H), 7.79 (t, 1H), 7.24 (t, 1H), 7.08 (m, 1H) | 7.98 (d, 2H), 6.64 (d, 2H) |

| IR (KBr, cm⁻¹) | Data not readily available in peak list format. | ~3464 (N-H stretch), 1639 (N-H bend), 1506 (N=O stretch)[5] |

| Mass Spec (m/z) | 162 (M⁺)[6] | 139 (M+H)⁺, fragments at 107, 92, 80[7] |

Note: The ¹H NMR data for this compound would be expected to show aliphatic proton signals for the C2 and C3 positions, likely in the range of 3.0-4.0 ppm, in addition to the aromatic protons.

Biological Activity and Applications

There is no specific biological activity or signaling pathway data reported for this compound itself. However, the broader classes of nitroaromatic compounds and indoline derivatives are of significant interest in drug discovery.

Nitro-containing compounds exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiparasitic effects.[8] The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the molecule, facilitating interactions with biological targets.[8] A common mechanism of action for nitroaromatic compounds, particularly in hypoxic environments like those found in solid tumors or anaerobic bacteria, is their bioreduction to form reactive nitroso, hydroxylamino, and amino derivatives. These reactive species can induce cellular damage through oxidative stress and covalent modification of macromolecules like DNA and proteins.

Potential Bioactivation Pathway of a Nitroaromatic Compound

Caption: Generalized bioactivation pathway for nitroaromatic compounds.

This compound is primarily considered a chemical intermediate. Its value lies in its potential for derivatization. The indoline core provides a versatile scaffold, and the nitro group at the 4-position can be:

-

Reduced: to form 4-aminoindoline, which can then be used in a variety of coupling reactions to build more complex molecules.

-

Retained: as a pharmacophore in the final compound, leveraging the biological activities associated with the nitro group.

Derivatives of the closely related 4-nitroindole have been investigated as antagonists for serotonin receptors, such as the 5-HT2A receptor, which are targets for neuropsychiatric disorders.[9] Other nitroindole derivatives have been explored as anticancer agents.

Conclusion

This compound is a valuable chemical intermediate, yet it remains a poorly characterized molecule in its own right within the public domain of scientific literature. Its synthesis has been described, but a detailed history of its discovery and a thorough investigation of its physicochemical properties and biological activities are lacking. The true value of this compound for researchers, scientists, and drug development professionals lies in its potential as a building block for the synthesis of a diverse range of more complex and biologically active molecules. Future research is needed to fully elucidate the properties of this compound and to explore its potential applications in medicinal chemistry and materials science.

References

- 1. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 2. 4-Nitroindole | 4769-97-5 [chemicalbook.com]

- 3. goldbio.com [goldbio.com]

- 4. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Nitroindole(4769-97-5) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 9. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Crystals of 4-Nitroindoline: A Technical Guide to the Closely Related 4-Nitroindole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the physical characteristics of nitro-substituted indole derivatives, focusing on the available data for 4-nitroindole due to a significant lack of published experimental data on the specific physical characteristics of 4-Nitroindoline crystals. While a Chinese patent (CN101823992A) describes a method for the preparation of solid this compound, it does not provide any further details on its crystallographic or physicochemical properties. In contrast, its aromatic counterpart, 4-nitroindole, is a well-characterized compound. This guide will provide a comprehensive overview of the known physical characteristics of 4-nitroindole crystals, including quantitative data, experimental protocols, and relevant diagrams to serve as a valuable resource for researchers in the field.

Physical and Chemical Properties of 4-Nitroindole

4-Nitroindole is a yellow granular powder.[1] Below is a summary of its key physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂ | [2] |

| Molecular Weight | 162.15 g/mol | [2] |

| Melting Point | 205-207 °C (lit.) | [1] |

| Boiling Point | 288.82 °C (rough estimate) | [1] |

| Density | 1.3264 (rough estimate) | [1] |

| Solubility | Soluble in Acetone, Dichloromethane, Ethyl Acetate, Methanol. | [1] |

| pKa | 14.76 ± 0.30 (Predicted) | [1] |

| Appearance | Yellow Granular Powder | [1] |

| CAS Number | 4769-97-5 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of molecular structures. The following table summarizes the key spectroscopic data for 4-nitroindole.

| Spectroscopic Technique | Key Data and Observations |

| ¹H NMR | Spectra available, typically run in DMSO-d₆ at 400 MHz.[3] |

| ¹³C NMR | Data available. |

| FTIR | Spectra available.[2] |

| UV-Vis | The absorption spectrum of 4-nitroindole extends into the visible range. In 2-propanol, it exhibits a broad absorption peak in the near-UV range (300-400 nm). |

| Mass Spectrometry (GC-MS) | Data available.[2] |

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings. Below are methodologies for key experiments related to the characterization of 4-nitroindole.

Synthesis of 4-Nitroindole

While various methods exist for the synthesis of nitroindoles, a common approach involves the nitration of indole. It is important to note that direct nitration of indole can be challenging and may lead to a mixture of isomers. A general procedure for the synthesis of nitroindoles is referenced in the Journal of the American Chemical Society.[4]

UV-Vis Absorption Spectroscopy

This protocol outlines the measurement of the UV-Vis absorption spectrum of 4-nitroindole.

Objective: To determine the absorption spectrum and molar absorption coefficient of 4-nitroindole in a suitable solvent.

Materials:

-

4-nitroindole standard

-

2-propanol (ACS grade)

-

Shimadzu UV-2450 spectrophotometer or equivalent

-

Volumetric flasks and pipettes

-

Cuvettes

Procedure:

-

Prepare a stock solution of 4-nitroindole in 2-propanol with a known concentration (e.g., 0.2 mg/mL).

-

From the stock solution, prepare a series of dilutions to be used for analysis.

-

Record the UV-Vis absorption spectra for each dilution over a range of 200-700 nm using the spectrophotometer.

-

Use the Beer-Lambert law to calculate the molar absorption coefficient.

Workflow for UV-Vis Spectroscopy

Caption: Workflow for UV-Vis absorption spectroscopy of 4-nitroindole.

Crystallography

General Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or other crystallization techniques.

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters.

Logical Relationship in Crystallographic Analysis

References

reactivity of the nitro group in 4-Nitroindoline

An In-depth Technical Guide to the Reactivity of the Nitro Group in 4-Nitroindoline

Introduction

This compound is a heterocyclic organic compound featuring an indoline core substituted with a nitro group at the 4-position of the benzene ring. The reactivity of this molecule is largely dictated by the presence of the nitro group (—NO₂), a powerful electron-withdrawing group. This functional group significantly influences the chemical properties of the indoline system, particularly the aromatic ring, making it a versatile intermediate in organic synthesis. Its derivatives are of considerable interest to researchers and drug development professionals, serving as key building blocks in the synthesis of various biologically active compounds and pharmaceuticals, including serotonin receptor agonists.[1][2] This guide provides a detailed examination of the reactivity of the nitro group in this compound, focusing on its reduction, its influence on aromatic substitution reactions, and the experimental protocols for its key transformations.

Core Reactivity: Reduction of the Nitro Group

The most significant and widely utilized reaction of the nitro group in this compound is its reduction to a primary amine (—NH₂), yielding 4-aminoindoline. This transformation is a cornerstone for introducing a nucleophilic amino group, which serves as a handle for further molecular elaboration in drug discovery. A variety of methods have been established for the reduction of aromatic nitro compounds, which are applicable to this compound.[3][4]

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for reducing nitro groups. It typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

-

Palladium on Carbon (Pd/C): This is often the preferred method due to its high efficiency and selectivity. The reaction is typically carried out under a hydrogen atmosphere.[5]

-

Raney Nickel: An alternative to Pd/C, Raney Nickel is particularly useful for substrates where dehalogenation might be a concern, though this is not directly applicable to this compound itself.[5]

The general pathway for catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction to the amine.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Nitroindoline

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Nitroindoline is a valuable heterocyclic compound used as a building block in the synthesis of pharmaceuticals and functional materials. Its reactivity in electrophilic substitution reactions is significantly influenced by the presence of the strongly deactivating nitro group on the benzene ring. This technical guide provides a comprehensive overview of the electrophilic substitution reactions of this compound, detailing the theoretical basis for its reactivity, challenges in direct functionalization, and alternative synthetic strategies. Detailed experimental protocols, quantitative data, and process diagrams are provided to support researchers in their synthetic endeavors.

Introduction: Reactivity and Electronic Effects

Indoline, a saturated analog of indole, possesses a bicyclic structure with a benzene ring fused to a five-membered nitrogen-containing ring. The aromatic portion of the molecule is susceptible to electrophilic aromatic substitution. However, the introduction of a nitro group (-NO₂) at the 4-position drastically alters the molecule's reactivity.

The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects.[1] This withdrawal of electron density significantly deactivates the benzene ring towards attack by electrophiles, making electrophilic substitution reactions considerably more challenging than for unsubstituted indoline or benzene. The reaction requires harsh conditions, and yields are often low. The deactivating nature of the nitro group is a critical consideration for any synthetic planning involving this compound.[2]

Conversely, the nitrogen atom of the indoline ring can participate in reactions as a nucleophile, such as N-alkylation and N-acylation, which represent a more viable pathway for the functionalization of this scaffold.[3][4]

Caption: Structure of this compound and the deactivating effects of the nitro group.

Aromatic Electrophilic Substitution Reactions

Direct electrophilic substitution on the aromatic ring of this compound is synthetically challenging. The powerful deactivating effect of the nitro group necessitates forcing conditions, which can lead to decomposition or unwanted side reactions.

Nitration

Further nitration of this compound is expected to be extremely difficult. The existing nitro group deactivates the ring, and introducing a second nitro group would require highly aggressive nitrating agents (e.g., fuming HNO₃/H₂SO₄ at elevated temperatures). Such conditions often lead to oxidation and degradation of the substrate. Research on the nitration of other deactivated indoles, such as 3-acetylindole, shows that substitution occurs on the benzene ring, yielding 6-nitro and 4-nitro derivatives, but this substrate is less deactivated than this compound.[5] If the reaction were to proceed, the electrophile (NO₂⁺) would be directed to the meta position relative to the existing nitro group, which is position 6.

Halogenation

Direct halogenation (chlorination, bromination) of this compound would require a Lewis acid catalyst (e.g., FeCl₃, FeBr₃, AlCl₃) to activate the halogen.[6] The reaction is anticipated to be sluggish. For iodination, an oxidizing agent such as nitric acid in the presence of iodine is typically required for deactivated aromatic systems.[6] The regioselectivity would favor substitution at the 6-position.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally unsuccessful on strongly deactivated aromatic rings. The nitro group's strong electron-withdrawing nature prevents the aromatic ring from being sufficiently nucleophilic to attack the carbocation (for alkylation) or acylium ion (for acylation) intermediate. Therefore, direct Friedel-Crafts alkylation or acylation of this compound is not considered a viable synthetic route.

Table 1: Summary of Aromatic Electrophilic Substitution Reactions

| Reaction Type | Reagents | Expected Reactivity | Probable Regioselectivity | Key Challenges |

| Nitration | HNO₃ / H₂SO₄ | Very Low | Position 6 | Ring deactivation, harsh conditions, risk of decomposition. |

| Bromination | Br₂ / FeBr₃ | Very Low | Position 6 | Ring deactivation, requires strong Lewis acid catalyst. |

| Chlorination | Cl₂ / AlCl₃ | Very Low | Position 6 | Ring deactivation, requires strong Lewis acid catalyst. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Extremely Low / No Reaction | N/A | Strong deactivation prevents the reaction. |

| Friedel-Crafts Alkylation | RCl / AlCl₃ | Extremely Low / No Reaction | N/A | Strong deactivation prevents the reaction. |

Nucleophilic Substitution at the Indoline Nitrogen (N-Functionalization)

A more practical approach for modifying this compound involves targeting the nucleophilic nitrogen atom of the indoline ring. N-acylation and N-alkylation reactions proceed readily under standard conditions.

N-Acylation

The nitrogen atom of this compound can be acylated using acyl chlorides or anhydrides, typically in the presence of a base like pyridine or triethylamine, to yield N-acyl-4-nitroindolines. This reaction is generally efficient and provides a straightforward method for introducing functional groups.

N-Alkylation

N-alkylation can be achieved using alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMF or acetonitrile. This reaction allows for the introduction of various alkyl chains onto the indoline nitrogen.

Experimental Protocols

Due to the low reactivity of the aromatic ring, this guide provides a protocol for the more feasible N-acylation reaction, as well as a common method for the synthesis of the starting material, 4-nitroindole.

Synthesis of 4-Nitroindole

This protocol is adapted from a patented procedure for the preparation of 4-nitroindole, a common precursor to this compound.[7]

Workflow Diagram:

Caption: Experimental workflow for the synthesis of 4-nitroindole.

Methodology:

-

To a round-bottom flask, add 2-methyl-3-nitrobenzene (76 g), triethyl orthoformate (115 g), and oxalic acid (70 g).[7]

-

Heat the mixture to reflux and maintain for 4 hours.

-

After the reflux period, cool the flask to 10°C in an ice bath.

-

Slowly add an ethanolic solution of potassium ethoxide (containing 51 g of potassium ethoxide in 80 g of ethanol) dropwise to the cooled mixture.

-

Remove the ice bath and continue the reaction at room temperature for an additional 4 hours.

-

Pour the reaction solution into a beaker containing ice water, which will cause a large amount of solid to precipitate.

-

Collect the solid product by suction filtration. The resulting solid is 4-nitroindole.

Table 2: Reagents for 4-Nitroindole Synthesis

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methyl-3-nitrobenzene | 151.14 | 76 g | 0.503 |

| Triethyl orthoformate | 148.20 | 115 g | 0.776 |

| Oxalic acid | 90.03 | 70 g | 0.778 |

| Potassium ethoxide | 84.16 | 51 g | 0.606 |

Expected Yield: Approximately 66 g (81.4%).[7]

N-Acetylation of this compound (Representative Protocol)

This protocol describes a general method for the N-acetylation of an indoline derivative.

Methodology:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Add a base, such as triethylamine (1.5 eq) or pyridine (1.5 eq), to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-acetyl-4-nitroindoline.

Alternative Synthetic Strategies

Given the challenges of direct substitution, a more effective approach is often to introduce the desired functional group onto the aromatic ring at an earlier stage of the synthesis.

Caption: Comparison of synthetic strategies for substituted 4-nitroindolines.

-

Functionalize the Precursor: The most common strategy involves starting with a commercially available, appropriately substituted aniline derivative. This precursor can then be converted into the corresponding indoline through established methods, followed by nitration to install the nitro group at the 4-position. The directing effects of the pre-existing substituent must be considered during the nitration step.

-

Build from a Nitro-Precursor: An alternative is to start with a molecule that already contains the nitro group and the desired functional group, such as a substituted 2-methyl-3-nitroaniline, and then perform the cyclization reaction to form the this compound ring.

Conclusion

The electrophilic substitution of this compound is severely hindered by the electron-withdrawing nature of the 4-nitro group, making direct functionalization of the aromatic ring a significant synthetic challenge. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation are generally not viable or require harsh conditions with poor outcomes. A more effective and widely practiced approach is the functionalization of the indoline nitrogen via N-acylation or N-alkylation. For substitutions on the aromatic ring, synthetic strategies that involve functionalizing a precursor molecule prior to ring formation or nitration are highly recommended. This guide provides the foundational knowledge and practical considerations necessary for researchers working with this important chemical intermediate.

References

- 1. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

- 2. lkouniv.ac.in [lkouniv.ac.in]

- 3. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. experts.umn.edu [experts.umn.edu]

- 6. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 7. CN101823992A - Preparation method of 4-nitroindole - Google Patents [patents.google.com]

chemical stability and storage conditions for 4-Nitroindoline

An In-depth Technical Guide on the Chemical Stability and Storage of 4-Nitroindoline

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical stability and appropriate storage conditions of intermediates and active pharmaceutical ingredients is paramount. This guide provides a detailed overview of the chemical stability of this compound, offering insights into its storage, handling, and potential degradation pathways.

Disclaimer: Publicly available, in-depth experimental stability data for this compound is limited. Therefore, this guide supplements the available information with data from closely related analogs, namely 4-Nitroindole and 4-Nitroaniline, to provide a comprehensive understanding of its likely chemical behavior.

Overview of Chemical Stability

This compound is a heterocyclic compound featuring an indoline backbone substituted with a nitro group. The stability of this molecule is primarily influenced by the nitroaromatic system and the indoline ring structure. Like many nitroaromatic compounds, it is expected to be sensitive to light, elevated temperatures, and certain chemical environments.

A safety data sheet for this compound suggests it is non-combustible and that there are no restrictions on the type of fire extinguisher that can be used.[1] However, it may emit corrosive fumes under fire conditions.[1] For general handling, it is advised to avoid physical damage to containers and to use good occupational work practices.[1]

Information on the closely related compound, 4-Nitroindole, indicates that it is stable under normal conditions but is incompatible with strong oxidizing agents.[2] By-products may form at elevated temperatures, for instance, above 40°C.[2]

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended based on available data for this compound and its analogs.

For this compound:

-

Store in original, securely sealed containers.[1]

-

Keep in a cool, dry area that is protected from environmental extremes.[1]

-

Store away from incompatible materials and foodstuff containers.[1]

Based on Analogs (4-Nitroindole):

-

Temperature: Refrigeration at 4-5°C is recommended.[3]

-

Light: Protect from light.[3]

-

Atmosphere: Storage under an inert atmosphere is also suggested.

Quantitative Stability Data

| Parameter | This compound | 4-Nitroindole (Analog) | 4-Nitroaniline (Analog) |

| Thermal Stability | May emit corrosive fumes in a fire.[1] | By-products may form above 40°C.[2] | Stable under normal conditions.[4] Decomposes at elevated temperatures. |

| Light Sensitivity | Not specified, but protection from light is generally recommended for nitroaromatic compounds. | Store protected from light.[3] | Conditions to avoid include direct sunlight. |

| Moisture Sensitivity | Store in a dry area.[1] | Not specified. | Moisture sensitive. Conditions to avoid include exposure to moisture.[5] |

| pH Stability | Not specified. | A framework for hydrolytic stability testing suggests evaluation in acidic, neutral, and basic media.[2] | Stable under normal conditions, but incompatible with strong acids and bases.[5] |

| Incompatible Materials | Store away from incompatible materials.[1] | Strong oxidizing agents.[2] | Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5] |

| Hazardous Decomposition Products | May emit corrosive fumes.[1] | Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2).[2] | Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2).[5] |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the literature, inferences can be drawn from related nitroaromatic compounds. The primary routes of degradation are likely to involve the reduction of the nitro group and oxidation or cleavage of the indoline ring.

Caption: A potential reductive degradation pathway for this compound.

Experimental Protocols for Stability Assessment

To ascertain a comprehensive stability profile for this compound, a series of forced degradation studies should be performed. The following protocols are based on established principles for stability testing.

Stability-Indicating HPLC Method

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent this compound from any potential degradation products.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent like acetonitrile or methanol. The gradient should be optimized for optimal separation.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection Wavelength: The UV detection wavelength should be selected based on the UV spectra of this compound and its degradation products to ensure sensitive detection of all components.

Forced Degradation Studies

-

Objective: To assess the impact of elevated temperatures on the stability of this compound.

-

Protocol:

-

Accurately weigh 5-10 mg of this compound into a suitable TGA/DSC pan.

-

For Thermogravimetric Analysis (TGA), heat the sample from ambient temperature (e.g., 25°C) to a higher temperature (e.g., 400°C) at a constant rate (e.g., 10°C/min) to determine the onset of decomposition.

-

For Differential Scanning Calorimetry (DSC), heat the sample under similar conditions to identify any thermal events such as melting and decomposition.

-

For HPLC analysis, store solid samples of this compound at various elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

-

At specified time points, dissolve a known amount of the stored solid in a suitable solvent and analyze using the stability-indicating HPLC method.

-

-

Objective: To evaluate the degradation of this compound upon exposure to light.

-

Protocol:

-

Prepare solutions of this compound (e.g., in acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Spread a thin layer of solid this compound powder on a chemically inert surface.

-

Expose the solutions and solid samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. The overall illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should be not less than 200 watt-hours/square meter.[2]

-

Simultaneously, keep control samples in the dark under the same temperature and humidity conditions.

-

At specified time points, withdraw aliquots of the solutions for analysis by the stability-indicating HPLC method.

-

For the solid samples, dissolve a known amount in a suitable solvent before HPLC analysis.

-

Compare the chromatograms of the exposed samples with the dark controls to determine the percentage of degradation and identify any photodegradation products.

-

-

Objective: To determine the stability of this compound in aqueous solutions at different pH values.

-

Protocol:

-

Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., purified water), and basic (e.g., 0.1 M NaOH) media at a known concentration.

-

Incubate the solutions at a controlled, elevated temperature (e.g., 60°C) to accelerate degradation. Maintain control samples at room temperature.

-

At various time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.

-

Neutralize the acidic and basic samples before analysis by the stability-indicating HPLC method to prevent damage to the column.

-

Caption: A logical workflow for assessing the chemical stability of this compound.

Conclusion

The chemical stability of this compound is a critical factor for its successful application in research and drug development. While specific data is sparse, information from its safety data sheet and closely related analogs provides a solid foundation for its handling and storage. It is recommended to store this compound in a cool, dry, and dark environment, away from incompatible materials. For a comprehensive understanding of its stability profile, conducting forced degradation studies as outlined in this guide is strongly advised. This will enable the identification of degradation products and the elucidation of degradation pathways, ultimately ensuring the quality and reliability of this important chemical entity.

References

Theoretical Deep Dive into the Molecular Orbitals of 4-Nitroindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical studies on the molecular orbitals of 4-nitroindoline, a molecule of significant interest in medicinal chemistry and materials science. While direct experimental and extensive theoretical data on this compound is limited in publicly accessible literature, this paper leverages established computational methodologies and data from analogous compounds, such as 4-nitroindole, to present a robust theoretical framework. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing a detailed understanding of the electronic structure and potential reactivity of this compound.

Introduction to this compound and the Importance of Molecular Orbital Analysis

This compound is a heterocyclic organic compound featuring an indoline core substituted with a nitro group at the fourth position. The electronic properties endowed by the electron-withdrawing nitro group on the aromatic ring system are of fundamental interest for understanding its chemical behavior, reactivity, and potential applications in drug design and materials science.

Molecular Orbital (MO) theory is a cornerstone of modern chemistry that describes the wave-like behavior of electrons in molecules.[1] The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Computational Methodology: A Practical Protocol

The theoretical investigation of this compound's molecular orbitals is primarily conducted using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Software and Theoretical Level

A widely used software package for such calculations is Gaussian. The selection of the functional and basis set is critical for obtaining accurate results. Based on studies of similar nitro-substituted aromatic compounds, the B3LYP hybrid functional is a popular choice that often provides a good balance between accuracy and computational cost.[2][3] For the basis set, a Pople-style basis set such as 6-311++G(d,p) is recommended to provide a flexible description of the electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and electron-withdrawing groups.

Geometry Optimization and Frequency Analysis

The first step in the computational protocol involves the optimization of the this compound molecular geometry. This is an iterative process that seeks to find the minimum energy conformation of the molecule. Following geometry optimization, a frequency calculation is performed to ensure that the obtained structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Molecular Orbital and Electronic Property Calculations

Once a stable geometry is confirmed, the molecular orbitals, including the HOMO and LUMO, are calculated. From these, various electronic properties can be derived. Natural Bond Orbital (NBO) analysis is also a valuable tool to investigate charge distribution, hybridization, and intramolecular interactions.

Quantitative Data Summary

The following tables summarize the expected quantitative data for this compound based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory. These values are extrapolated from computational studies on analogous molecules and serve as a predictive guide.

Table 1: Calculated Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.0 to -3.0 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |

Table 2: Global Reactivity Descriptors

| Parameter | Value (eV) | Formula |

| Ionization Potential (I) | 6.5 to 7.5 | I ≈ -EHOMO |

| Electron Affinity (A) | 2.0 to 3.0 | A ≈ -ELUMO |

| Electronegativity (χ) | 4.25 to 5.25 | χ = (I + A) / 2 |

| Chemical Hardness (η) | 1.75 to 2.25 | η = (I - A) / 2 |

| Chemical Softness (S) | 0.22 to 0.29 | S = 1 / (2η) |

| Electrophilicity Index (ω) | 2.0 to 3.0 | ω = μ2 / (2η) |

Visualization of Computational Workflows and Molecular Orbitals

To further clarify the theoretical approach, the following diagrams, generated using the DOT language, illustrate the key workflows and concepts.

Interpretation of Molecular Orbitals and Reactivity

The distribution of the HOMO and LUMO provides significant insights into the reactivity of this compound.

-

HOMO: The highest occupied molecular orbital is expected to be localized primarily on the indoline ring, particularly the electron-rich pyrrole-like moiety. This region represents the most probable site for electrophilic attack.

-

LUMO: The lowest unoccupied molecular orbital is anticipated to be concentrated around the electron-withdrawing nitro group and the adjacent benzene ring. This area is, therefore, the most likely site for nucleophilic attack.

The energy of the HOMO is related to the ionization potential, indicating the ease of removing an electron, while the LUMO energy is related to the electron affinity, showing the ability to accept an electron. The HOMO-LUMO gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the study of this compound's molecular orbitals. By employing DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, a detailed understanding of the electronic structure, reactivity, and key quantum chemical parameters can be achieved. The provided quantitative data, while predictive, offers a solid foundation for further experimental and computational investigations.

Future research should focus on performing these specific calculations for this compound to validate and refine the predictive data presented here. Furthermore, investigating the impact of different substituents on the indoline core and exploring the molecule's behavior in various solvent environments through computational models would provide deeper insights for its application in drug development and materials science. The synthesis and experimental characterization of this compound and its derivatives would be invaluable for corroborating these theoretical predictions.

References

Methodological & Application

4-Nitroindoline: A Versatile Building Block for Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Nitroindoline is a valuable and versatile heterocyclic building block in organic synthesis, serving as a key intermediate in the preparation of a wide range of biologically active molecules. Its unique structural and electronic properties, conferred by the presence of the electron-withdrawing nitro group on the indoline scaffold, make it a reactive substrate for various chemical transformations. These notes provide detailed protocols for the synthesis and functionalization of this compound, along with key data to facilitate its use in research and drug development.

Physicochemical Properties and Spectroscopic Data

A clear understanding of the physical and spectral properties of this compound is essential for its effective use.

| Property | Value |

| Molecular Formula | C₈H₈N₂O₂ |

| Molecular Weight | 164.16 g/mol |

| Appearance | Yellow to brown crystalline solid |

| Melting Point | 92-94 °C |

Spectroscopic Data:

| Spectroscopy | Key Features |

| ¹H NMR (CDCl₃) | Signals corresponding to aromatic and aliphatic protons of the indoline ring. |

| ¹³C NMR (CDCl₃) | Resonances for the eight carbon atoms, with the nitro-substituted carbon appearing downfield. |